molecular formula C15H14ClN3O B2914937 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole CAS No. 838906-11-9

1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole

Cat. No. B2914937
CAS RN: 838906-11-9
M. Wt: 287.75
InChI Key: KCJARAKHOQUBEH-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are stable compounds and are difficult to cleave. They act as isosteres of amide, ester, and carboxylic acid .

Scientific Research Applications

These applications highlight the multifaceted nature of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole, making it a promising compound for diverse scientific endeavors. Researchers continue to explore its potential in various fields, and its unique structure provides ample opportunities for innovation and discovery . If you need further details or have additional questions, feel free to ask! 😊

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit herbicidal and antimicrobial activities , suggesting that the targets could be enzymes or proteins essential for the growth and survival of plants and microorganisms.

Mode of Action

Based on its structural similarity to other phenoxy herbicides , it might interfere with plant growth hormones, leading to uncontrolled and disorganized growth, ultimately causing the death of the plant. In the case of antimicrobial activity, it could potentially interfere with essential biochemical processes in the microorganism, leading to its death .

Biochemical Pathways

Phenoxy herbicides are known to affect the auxin signaling pathway in plants .

Pharmacokinetics

Similar compounds are generally absorbed through the leaves in plants and can be distributed throughout the plant via the vascular system . In microorganisms, these compounds could potentially enter the cells through passive diffusion or active transport mechanisms .

Result of Action

The result of the action of this compound is likely to be the death of the target organisms (plants or microorganisms) due to disruption of essential biochemical processes . In plants, this could manifest as uncontrolled and disorganized growth, while in microorganisms, it could lead to metabolic disruption and cell death .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, the compound’s activity might be affected by the pH of the soil in which the target plants are growing. Similarly, the presence of other chemicals could potentially interfere with the compound’s activity or stability .

Safety and Hazards

While 1,2,4-triazoles have significant biological properties, adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-11-10-12(6-7-13(11)16)20-9-8-19-15-5-3-2-4-14(15)17-18-19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJARAKHOQUBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole

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